molecular formula C19H19ClN2O3 B2708030 3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide CAS No. 921542-48-5

3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide

Cat. No.: B2708030
CAS No.: 921542-48-5
M. Wt: 358.82
InChI Key: JBPVDUBKIUNFAM-UHFFFAOYSA-N
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Description

3-Chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a benzamide derivative featuring a 3-chloro-substituted benzene ring linked via an amide bond to a substituted 1,4-oxazepine heterocycle. The oxazepine ring system is a seven-membered structure containing one oxygen and one nitrogen atom, with additional substituents (three methyl groups and a 4-oxo group) contributing to steric and electronic modulation.

Properties

IUPAC Name

3-chloro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-19(2)11-25-16-8-7-14(10-15(16)22(3)18(19)24)21-17(23)12-5-4-6-13(20)9-12/h4-10H,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPVDUBKIUNFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)N(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the tetrahydrobenzo oxazepine ring, followed by the introduction of the chlorinated benzamide group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated compound.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide exhibit promising anticancer properties. Studies have demonstrated that derivatives of oxazepine can inhibit tumor growth by inducing apoptosis in cancer cells. For instance:

  • Case Study : A derivative was tested against various cancer cell lines and showed significant cytotoxic effects with IC50 values in the low micromolar range. This suggests potential for development as a chemotherapeutic agent .

Neuropharmacological Effects

The compound’s structure suggests possible interactions with neurotransmitter systems. Research into similar oxazepine derivatives has shown:

  • Anxiolytic Effects : Compounds have been evaluated for their ability to reduce anxiety-like behaviors in animal models. The mechanism is hypothesized to involve modulation of GABAergic activity .

Antimicrobial Properties

Recent studies have also explored the antimicrobial potential of oxazepine derivatives:

  • Case Study : A related compound demonstrated effectiveness against gram-positive and gram-negative bacteria in vitro. The mechanism is thought to involve disruption of bacterial cell wall synthesis .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the oxazepine ring : Utilizing cyclization reactions involving appropriate precursors.
  • Chlorination : Introducing the chlorine atom at the 3-position of the benzamide moiety.
  • Final purification : Techniques such as chromatography are employed to obtain pure compounds.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals:

  • Toxicity Assessments : Preliminary studies have indicated a favorable safety profile with low acute toxicity in rodent models. However, further comprehensive toxicological evaluations are necessary to establish safe dosage ranges for human applications .

Mechanism of Action

The mechanism of action of 3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects

  • Target Compound : The amide nitrogen is substituted with a rigid, bicyclic oxazepine ring. The 4-oxo group introduces a lactam moiety, while methyl groups enhance hydrophobicity.
  • Carbamothioyl Analogue : The amide nitrogen is bonded to a carbamothioyl (-N-C(=S)-NEt₂) group, which enables metal coordination via sulfur and oxygen atoms.

Coordination Chemistry

  • The nickel(II) complex of 3-chloro-N-(diethylcarbamothioyl)benzamide adopts a distorted square planar geometry , with coordination sites occupied by two sulfur (S) and two oxygen (O) atoms from two ligand molecules .

Spectroscopic and Crystallographic Data

Parameter Target Compound (Hypothetical) Ni(II) Complex
Molecular Formula C₁₉H₁₈ClN₂O₃ (estimated) C₂₄H₂₈Cl₂N₄NiO₂S₂
Molecular Weight ~372.8 g/mol 598.23 g/mol
Crystal System Not reported Monoclinic (P2₁/c)
Unit Cell Dimensions N/A a = 14.601 Å, b = 8.3617 Å, c = 22.350 Å, β = 98.231°
Coordination Geometry N/A Distorted square planar
Key IR Absorptions Amide C=O (~1650–1700 cm⁻¹, estimated) C=S (~1250 cm⁻¹), Ni-S (~450 cm⁻¹)

Electronic and Steric Considerations

  • The 3-chloro substituent on the benzamide moiety is common to both compounds, imparting electron-withdrawing effects that polarize the amide bond.

Research Findings and Implications

  • Crystallographic Tools : The SHELX system (e.g., SHELXL, SHELXS) has been critical in resolving structures of related compounds, as demonstrated in the nickel complex study .
  • Functional Potential: While the carbamothioyl analogue’s metal-binding capacity is well-documented, the target compound’s oxazepine scaffold may favor non-covalent interactions (e.g., hydrogen bonding via the lactam oxygen), making it suitable for enzyme inhibition.

Biological Activity

3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a synthetic compound with a complex molecular structure that suggests potential biological activity. The compound belongs to the class of benzamides and incorporates a chloro substituent along with a tetrahydrobenzoxazepine moiety. This article explores its biological activity based on available research findings.

The molecular formula of this compound is C19H19ClN2O3C_{19}H_{19}ClN_{2}O_{3}, with a molecular weight of 358.8 g/mol. Its structure includes a chloro group and an oxazepine ring which are significant for its pharmacological properties.

PropertyValue
Molecular FormulaC₁₉H₁₉ClN₂O₃
Molecular Weight358.8 g/mol
CAS Number921518-81-2

Anticancer Properties

Recent studies suggest that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of benzamide have been shown to inhibit the proliferation of various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) through mechanisms involving apoptosis and cell cycle arrest .

Antibacterial and Antifungal Activity

The structural features of this compound may also confer antibacterial and antifungal properties. Compounds with similar benzamide structures have been documented to inhibit bacterial growth by interfering with folic acid synthesis pathways . The presence of the chloro group is often associated with enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Protein Kinases : Compounds in this class may act as protein kinase inhibitors which play crucial roles in cell signaling pathways related to cancer progression.
  • Modulation of Apoptotic Pathways : Inducing apoptosis in cancer cells through the activation of caspases.
  • Interference with DNA Synthesis : Potentially disrupting DNA replication in rapidly dividing cells.

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of various benzamide derivatives including compounds structurally related to this compound:

  • Cell Lines Tested : MCF-7 and HCT116.
  • Findings : The compound exhibited IC50 values indicating significant cytotoxicity against both cell lines with mechanisms involving apoptosis confirmed through Annexin V staining assays .

Case Study 2: Antibacterial Efficacy

A comparative study on the antibacterial efficacy of benzamide derivatives highlighted:

  • Tested Strains : Staphylococcus aureus and Escherichia coli.
  • Results : The compound showed promising inhibition zones in agar diffusion assays suggesting effective antibacterial properties .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Design of Experiments (DoE): Use fractional factorial designs to screen critical variables (e.g., reaction temperature, solvent polarity, catalyst loading). For example, ICReDD’s approach integrates quantum chemical calculations to predict optimal conditions, reducing trial-and-error experimentation .
  • Purification Strategies: Employ gradient elution in preparative HPLC with a C18 column (e.g., 70% acetonitrile/water) to isolate the target compound from byproducts. Monitor purity via LC-MS (>95% threshold) .
  • Key Parameters: Control moisture levels during benzoxazepine ring formation to minimize hydrolysis. Evidence from analogous syntheses highlights chlorination steps as critical for regioselectivity .

Q. What analytical techniques are critical for characterizing structural integrity and derivatives?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR (DMSO-d6d_6) to confirm substitution patterns, focusing on diagnostic peaks:
    • Benzamide carbonyl (δ\delta ~168 ppm).
    • Oxazepine ring protons (δ\delta 4.2–5.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]+^+ at m/z 415.1212) and detect fragmentation pathways for stability studies .
  • X-ray Crystallography: Resolve crystal packing effects on the tetrahydrobenzooxazepinone core to inform conformational analysis .

Q. What biological targets are plausible for this compound based on structural analogs?

Methodological Answer:

  • Pharmacophore Mapping: Compare with benzamide-based kinase inhibitors (e.g., PARP or EGFR inhibitors). The chloro-substituted benzamide moiety may act as a hydrogen bond acceptor .
  • In Silico Docking: Use AutoDock Vina to screen against protein databases (e.g., PDB entries for neurodegenerative disease targets). Prioritize candidates with binding energies < -8 kcal/mol .
  • In Vitro Assays: Test inhibition of acetylcholinesterase (AChE) or β-secretase (BACE1) at 10 µM, using donepezil as a positive control .

Advanced Research Questions

Q. How can computational modeling predict metabolic stability and degradation pathways?

Methodological Answer:

  • ADMET Prediction: Use SwissADME to estimate CYP450 metabolism sites. The trifluoromethyl group may reduce hepatic clearance .
  • Reactivity Analysis: Apply density functional theory (DFT) at the B3LYP/6-31G* level to identify electrophilic centers prone to glutathione conjugation .
  • Degradation Studies: Simulate acidic (pH 2) and oxidative (H2_2O2_2) conditions. Monitor via LC-MS for hydrolyzed benzamide or oxidized oxazepine products .

Q. How to resolve contradictions in reaction mechanisms for multi-step synthesis?

Methodological Answer:

  • Kinetic Profiling: Use stopped-flow NMR to track intermediates during benzoxazepine ring closure. Compare activation energies for competing pathways (e.g., SN2 vs. aza-Michael addition) .
  • Isotopic Labeling: Introduce 18O^{18}O at the oxazepine carbonyl to trace oxygen incorporation during cyclization .
  • Controlled Variables: Replicate conflicting studies under inert (N2_2) vs. aerobic conditions to assess oxidative byproduct formation .

Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement inline FTIR to monitor reaction progress in real time (e.g., carbonyl peak intensity at 1720 cm1^{-1}) .
  • QbD Framework: Define a design space for critical quality attributes (CQAs) like particle size (laser diffraction) and polymorphic form (PXRD) .
  • Case Study: A 2023 synthesis of a related benzamide derivative achieved 90% consistency by optimizing cooling rates during crystallization (1°C/min) .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Scaffold Modification: Synthesize analogs with:
    • Methyl → ethyl substitution at C3/C5.
    • Benzamide → sulfonamide replacement.
  • Bioassay Correlation: Test against a panel of cancer cell lines (e.g., MCF-7, HepG2) and correlate IC50_{50} values with logP (HPLC-derived) .
  • 3D-QSAR Models: Use CoMFA/CoMSIA to map electrostatic/hydrophobic fields influencing activity .

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